2-(4-Bromo-2,6-difluorophenyl)acetonitrile

Catalog No.
S673630
CAS No.
537033-52-6
M.F
C8H4BrF2N
M. Wt
232.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Bromo-2,6-difluorophenyl)acetonitrile

CAS Number

537033-52-6

Product Name

2-(4-Bromo-2,6-difluorophenyl)acetonitrile

IUPAC Name

2-(4-bromo-2,6-difluorophenyl)acetonitrile

Molecular Formula

C8H4BrF2N

Molecular Weight

232.02 g/mol

InChI

InChI=1S/C8H4BrF2N/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2

InChI Key

LAQFPQSYKMWFAW-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)CC#N)F)Br

Synonyms

4-Bromo-2,6-difluorobenzeneacetonitrile; (4-Bromo-2,6-difluorophenyl)acetonitrile; 2,6-Difluoro-4-bromobenzyl Cyanide;

Canonical SMILES

C1=C(C=C(C(=C1F)CC#N)F)Br

2-(4-Bromo-2,6-difluorophenyl)acetonitrile is a tri-halogenated phenylacetonitrile with the molecular formula C8_8H4_4BrF2_2N and a molecular weight of 232.02 g/mol. This compound features a bromine atom and two fluorine atoms attached to a phenyl ring, making it a significant structure in various chemical applications. The compound is known for its role in the synthesis of azolidinone antibacterials and other pharmaceutical intermediates .

Due to the lack of documented research on 2-(4-Bromo-2,6-difluorophenyl)acetonitrile, information on its mechanism of action in biological systems or interaction with other compounds is not available.

With limited information, it's crucial to handle this compound with caution assuming potential hazards:

  • Unknown toxicity: Wear appropriate personal protective equipment (PPE) when handling the compound to avoid inhalation, ingestion, or skin contact.
  • Potential irritant: The presence of the halogen (bromine) suggests a possibility of skin or eye irritation.
  • Chemical Properties and Potential Applications


    Based on its structure, 2-(4-Bromo-2,6-difluorophenyl)acetonitrile possesses several functional groups that could be of interest for research. The presence of the nitrile group (C≡N) suggests potential applications in organic synthesis as a building block for more complex molecules. The combination of bromine (Br) and fluorine (F) atoms introduces unique electronic properties that could be useful in the development of new materials with specific functionalities. However, there is no scientific literature available that definitively explores these possibilities.

  • Availability and Research Use

    2-(4-Bromo-2,6-difluorophenyl)acetonitrile can be obtained from a few chemical suppliers, primarily for research purposes. Safety Data Sheets (SDS) are available from these suppliers, highlighting its potential hazards and proper handling procedures [, ].

  • Future Research Directions

    Given the lack of current research on 2-(4-Bromo-2,6-difluorophenyl)acetonitrile, future investigations could explore its potential in various scientific fields. This might include:

    • Organic Synthesis: As a building block for novel molecules with interesting biological or material properties.
    • Medicinal Chemistry: Investigating its interaction with biological targets or using it as a scaffold for drug discovery.
    • Material Science: Studying its properties for applications in optoelectronic materials or liquid crystals.

This compound can undergo several chemical transformations, including:

  • Hydrolysis: It can be hydrolyzed to form 2-(4-bromo-2,6-difluorophenyl)acetic acid.
  • Reduction: The nitrile group can be reduced to an amine or aldehyde under appropriate conditions.
  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to various derivatives.

These reactions highlight its versatility as a building block in organic synthesis .

Research indicates that 2-(4-Bromo-2,6-difluorophenyl)acetonitrile exhibits antibacterial properties, particularly in the context of developing azolidinone derivatives. These derivatives have shown effectiveness against various bacterial strains, making this compound relevant in medicinal chemistry .

The synthesis of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile typically involves:

  • Starting Materials: Utilizing 4-bromo-2,6-difluorobenzaldehyde as a precursor.
  • Reagents: Reaction with sodium cyanide in the presence of a suitable solvent (e.g., acetonitrile) under controlled conditions.
  • Reaction Conditions: The reaction is usually carried out at elevated temperatures to facilitate the formation of the nitrile group.

This method allows for efficient production while maintaining the integrity of the halogenated phenyl structure .

The primary applications of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile include:

  • Pharmaceutical Synthesis: Used as an intermediate in the production of antibacterial agents.
  • Chemical Research: Serves as a reagent in various organic synthesis reactions.
  • Material Science: Potential use in developing new materials with specific electronic properties due to its halogenated structure .

Studies on the interactions of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile with biological systems have shown promising results regarding its antibacterial efficacy. The compound's ability to inhibit bacterial growth suggests potential mechanisms involving disruption of cellular processes or interference with bacterial metabolism. Further research is needed to elucidate these mechanisms and explore its full therapeutic potential .

Several compounds share structural similarities with 2-(4-Bromo-2,6-difluorophenyl)acetonitrile. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-(4-Bromo-2-fluorophenyl)acetonitrile114897-91-50.97
2-(5-Bromo-2-fluorophenyl)acetonitrile305800-60-60.93
2-(2-Bromo-4,6-difluorophenyl)acetonitrile1805594-12-00.91
2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile749928-77-60.90
2-(4-Bromo-2,5-difluorophenyl)acetonitrile1785211-45-10.90

Uniqueness

What sets 2-(4-Bromo-2,6-difluorophenyl)acetonitrile apart from these similar compounds is its specific halogenation pattern and its established role in synthesizing effective antibacterial agents. The presence of both bromine and fluorine atoms contributes to its unique chemical reactivity and biological activity profile .

XLogP3

2.5

Wikipedia

2-(4-bromo-2,6-difluorophenyl)acetonitrile

Dates

Modify: 2023-08-15

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